molecular formula C11H13ClO3 B13060463 2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13060463
M. Wt: 228.67 g/mol
InChI Key: PIFKMLORWQZFFC-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound that features a chloro-substituted methoxyphenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the reaction of 5-chloro-2-methoxyphenylboronic acid with a halogenated methylpropanoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The methylpropanoic acid moiety may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO3/c1-11(2,10(13)14)8-6-7(12)4-5-9(8)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

PIFKMLORWQZFFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)OC)C(=O)O

Origin of Product

United States

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